2-Chloro-5-(1-pyrrolidinyl)pyrazine
Overview
Description
2-Chloro-5-(1-pyrrolidinyl)pyrazine is a chemical compound characterized by its molecular structure, which includes a pyrazine ring substituted with a chlorine atom and a pyrrolidinyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1-pyrrolidinyl)pyrazine typically involves the following steps:
Chlorination: The starting material, pyrazine, undergoes chlorination to introduce the chlorine atom at the 2-position.
Nucleophilic Substitution: The pyrazine ring is then reacted with 1-pyrrolidinyl to introduce the pyrrolidinyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(1-pyrrolidinyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted pyrazines with different functional groups.
Scientific Research Applications
2-Chloro-5-(1-pyrrolidinyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-5-(1-pyrrolidinyl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-(1-pyrrolidinyl)pyrazine is compared with other similar compounds to highlight its uniqueness:
2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine: Similar structure but with a methyl group instead of a hydrogen atom on the pyrrolidinyl ring.
2-Chloropyrazine: A simpler compound without the pyrrolidinyl group.
2-Chloro-5-(1-pyrrolidinyl)pyridine: Similar to the compound but with a pyridine ring instead of a pyrazine ring.
Properties
IUPAC Name |
2-chloro-5-pyrrolidin-1-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXGYPKHVADURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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